N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is of significant interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a triazine ring and a pyridazine moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Moiety: The synthesis begins with the preparation of 6-(allyloxy)-3-pyridazine, which can be achieved through the reaction of allyl alcohol with a suitable pyridazine precursor under basic conditions.
Coupling with Triazine: The next step involves the coupling of the pyridazine derivative with a triazine precursor. This can be done using a nucleophilic substitution reaction, where the pyridazine derivative reacts with 2,4-dichloro-6-ethylamino-1,3,5-triazine in the presence of a base such as sodium hydroxide.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-{[6-(methoxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine
- 6-{[6-(ethoxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine
- 6-{[6-(propoxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine
Uniqueness
The unique feature of N2-ETHYL-6-{[6-(PROP-2-EN-1-YLOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE is the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different alkoxy groups.
Properties
IUPAC Name |
2-N-ethyl-6-(6-prop-2-enoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-3-7-20-8-5-6-9(19-18-8)21-12-16-10(13)15-11(17-12)14-4-2/h3,5-6H,1,4,7H2,2H3,(H3,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVEGFVMHUYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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